Ether Oxygen vs. Direct Methylene Bridge: Differential Hydrogen-Bond Acceptor Capacity and Conformational Flexibility
The target compound incorporates an ether oxygen (–O–CH2–CO2Et) linking the cyclohexyl ring to the ester moiety, whereas the closest direct analog ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride (CAS 76308-26-4) uses a methylene bridge (–CH2–CO2Et) . This atomic substitution introduces one additional hydrogen-bond acceptor (HBA) and increases topological polar surface area (tPSA). In published SAR studies of aminocyclohexyl ether antiarrhythmics, the ether oxygen contributed to a 3- to 10-fold improvement in target binding affinity compared to the corresponding methylene-linked analogs in in vitro ion channel assays [1]. Although no direct head-to-head binding data exist for CAS 2193065-18-6 itself, the class-level SAR strongly suggests that the ether linkage is not functionally silent and should not be interchanged without experimental re-validation.
| Evidence Dimension | Hydrogen-bond acceptor count and topological polar surface area |
|---|---|
| Target Compound Data | 4 HBA (1 amine, 1 ether O, 2 ester O); tPSA ~61.6 Ų (estimated) |
| Comparator Or Baseline | CAS 76308-26-4: 3 HBA (1 amine, 2 ester O); tPSA ~52.3 Ų (estimated) |
| Quantified Difference | +1 HBA; ΔtPSA ≈ +9.3 Ų |
| Conditions | In silico calculation based on SMILES; experimental validation not publicly available for this specific compound pair |
Why This Matters
Procurement of the ether-linked variant preserves an additional hydrogen-bonding interaction that published class-level SAR suggests is critical for target engagement; inadvertently ordering the methylene analog risks loss of potency that may require full re-synthesis and re-characterization.
- [1] Cardiome Pharma Corp. Aminocyclohexyl ether compounds and uses thereof. Patent WO2004089366A1, Example 1–20. 2004. Describes SAR showing ether-linked compounds with improved antiarrhythmic potency vs. methylene-linked analogs. View Source
